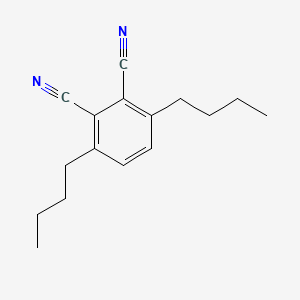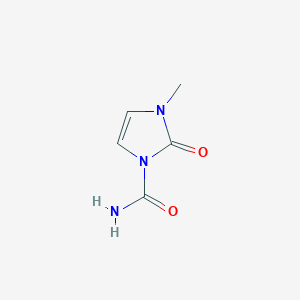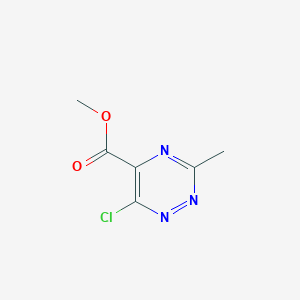
Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate: is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the triazine ring, as well as a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate typically involves the reaction of 6-chloro-3-methyl-1,2,4-triazine-5-carboxylic acid with methanol in the presence of a suitable catalyst. The esterification reaction is carried out under reflux conditions, often using sulfuric acid or hydrochloric acid as a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, sodium alkoxides, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with different functional groups.
Hydrolysis: 6-chloro-3-methyl-1,2,4-triazine-5-carboxylic acid.
Oxidation and Reduction: Modified triazine derivatives with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients .
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to a desired therapeutic effect. The chloro and methyl groups on the triazine ring play a crucial role in its binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in the synthesis of various organic compounds.
Methyl 6-chloropyridine-3-carboxylate: Utilized in the synthesis of TRPV1 antagonists.
Uniqueness: Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate stands out due to its specific substitution pattern on the triazine ring. The presence of both a chloro and a methyl group, along with the carboxylate ester, provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-8-4(6(11)12-2)5(7)10-9-3/h1-2H3 |
Clé InChI |
SOEOXCUGOXBQLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N=N1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


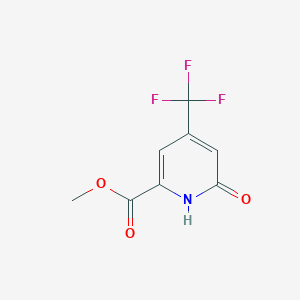
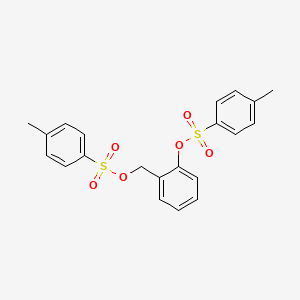
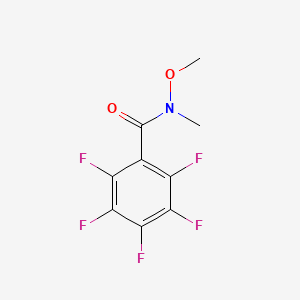
![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
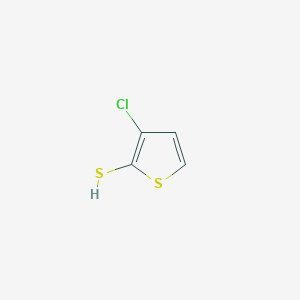
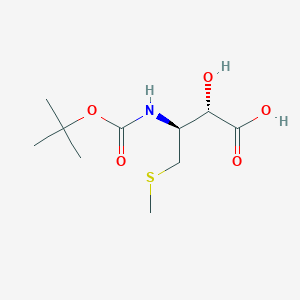
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
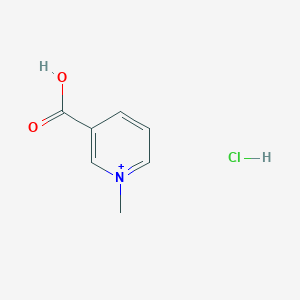
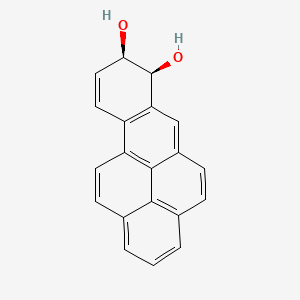
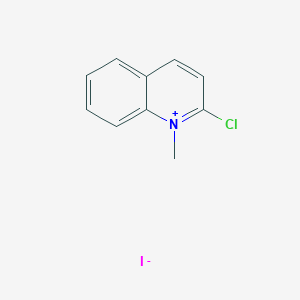
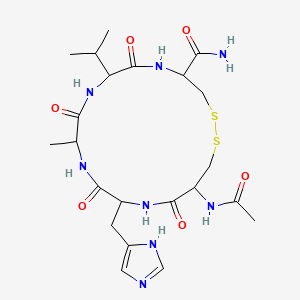
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
